molecular formula C11H21N B14738246 N-Allyl-1,5-dimethyl-4-hexenylamine CAS No. 4730-16-9

N-Allyl-1,5-dimethyl-4-hexenylamine

Cat. No.: B14738246
CAS No.: 4730-16-9
M. Wt: 167.29 g/mol
InChI Key: DZDMCNWRZMNEGT-UHFFFAOYSA-N
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Description

N-Allyl-1,5-dimethyl-4-hexenylamine is an aliphatic amine featuring an allyl group, two methyl substituents at positions 1 and 5, and a hexenyl backbone. This article compares this compound with these analogs, focusing on synthesis, hazards, and biological activity where data is available.

Properties

CAS No.

4730-16-9

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

6-methyl-N-prop-2-enylhept-5-en-2-amine

InChI

InChI=1S/C11H21N/c1-5-9-12-11(4)8-6-7-10(2)3/h5,7,11-12H,1,6,8-9H2,2-4H3

InChI Key

DZDMCNWRZMNEGT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1,5-dimethyl-4-hexenylamine can be achieved through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This method utilizes palladium catalysts to activate N-allyl imines, followed by nucleophilic attack by glycinates to deliver vicinal diamino derivatives . The reaction conditions typically involve mild temperatures and the use of chiral ligands to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1,5-dimethyl-4-hexenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Na/NH3

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include allylic alcohols, diols, and various substituted amines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Allyl-1,5-dimethyl-4-hexenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-1,5-dimethyl-4-hexenylamine involves its interaction with various molecular targets and pathways. For example, in allylic bromination reactions, the compound undergoes radical substitution at the allylic position, facilitated by reagents like N-bromosuccinimide (NBS) in the presence of light . This reaction mechanism involves the formation of an allylic radical intermediate, which then reacts with bromine to form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-N-Hexylbenzylamine

  • Structure : Benzene ring with a hexyl chain and a benzylamine group (C₁₃H₂₁N) .
  • Synthesis: Not detailed in the evidence, but likely involves alkylation or reductive amination.
  • Hazards: No classified physical, health, or environmental hazards under EC1272/08 Regulation. Precautionary measures include avoiding inhalation and skin contact due to insufficient toxicological data .
  • Applications: Potential intermediate in organic synthesis, though biological activity is uncharacterized.

N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine (Compound 4)

  • Structure : Camphor-derived bicyclic imine with an allyl group (C₁₃H₂₀N) .
  • Synthesis :
    • Method : Solvent-free, multigram-scale reaction starting from camphor nitroimine.
    • Yield : 92% via allylamine addition and extraction .
  • Biological Activity :
    • Anti-leishmaniasis activity with IC₅₀ = 100 µM in preliminary in vitro tests .
  • Applications : Key intermediate for drug discovery, leveraging camphor’s medicinal chemistry relevance .

(E)-1,7,7-Trimethyl-N-(prop-2-yn-1-yl)bicyclo[2.2.1]heptan-2-imine (Compound 5)

  • Structure : Similar to Compound 4 but with a propargyl group (C₁₃H₁₈N) .
  • Synthesis :
    • Method : Analogous solvent-free synthesis using propynylamine.
    • Yield : 94% .
  • Biological Activity :
    • Enhanced anti-leishmaniasis activity (IC₅₀ = 94.95 µM) compared to Compound 4 .
  • Applications : Versatile building block for bioactive compound synthesis .

Comparative Analysis Table

Parameter 4-N-Hexylbenzylamine N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine (E)-1,7,7-Trimethyl-N-(prop-2-yn-1-yl)bicyclo[2.2.1]heptan-2-imine
Molecular Formula C₁₃H₂₁N C₁₃H₂₀N C₁₃H₁₈N
Synthesis Method Undisclosed Solvent-free allylamine addition Solvent-free propynylamine addition
Yield N/A 92% 94%
Hazards Unclassified Not reported Not reported
Biological Activity None reported IC₅₀ = 100 µM (Leishmaniasis) IC₅₀ = 94.95 µM (Leishmaniasis)
Applications Organic synthesis Drug discovery intermediates Drug discovery intermediates

Key Research Findings

  • Synthetic Efficiency : Camphor-derived imines (Compounds 4 and 5) demonstrate high yields (>90%) under solvent-free conditions, suggesting scalability for industrial applications .
  • Bioactivity Trends : Propargyl-substituted derivatives (Compound 5) exhibit marginally better anti-parasitic activity than allyl analogs (Compound 4), highlighting substituent effects on potency .
  • Safety Profile : 4-N-Hexylbenzylamine’s unclassified hazards contrast with the camphor derivatives, whose toxicological data remain understudied .

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